molecular formula C16H17NO B2636550 4-ethyl-N-(2-methylphenyl)benzamide CAS No. 900779-24-0

4-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B2636550
CAS No.: 900779-24-0
M. Wt: 239.318
InChI Key: VEUVICJAOFGJKV-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-methylphenyl)benzamide is a substituted benzamide derivative characterized by an ethyl group at the para position of the benzamide ring and a 2-methylphenyl (o-tolyl) group attached via the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The ortho-methyl substituent on the phenyl ring introduces steric hindrance, which may affect intermolecular interactions and crystallinity .

Properties

IUPAC Name

4-ethyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-13-8-10-14(11-9-13)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUVICJAOFGJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 4-ethyl-N-(2-methylphenyl)benzoic acid.

    Reduction: 4-ethyl-N-(2-methylphenyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Key Reactions

  • Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Reduction : It can be reduced to form corresponding amines or alcohols.
  • Oxidation : Under certain conditions, it may be oxidized to yield carboxylic acids or ketones.

Scientific Research Applications

The applications of 4-ethyl-N-(2-methylphenyl)benzamide span multiple domains:

Medicinal Chemistry

  • Pharmaceutical Development : This compound is investigated as a potential pharmaceutical intermediate for drug development. Its structural properties make it suitable for targeting specific biological pathways.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Research

  • Antimicrobial Properties : Research has indicated that this compound and its derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antimicrobial agents .
  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it valuable in studying enzyme inhibition mechanisms, which is crucial for understanding metabolic pathways and drug interactions .

Material Science

  • Organic Electronics : The compound is being explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties may enable the development of advanced materials with specific conductive characteristics .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various benzamide derivatives, including those related to this compound, demonstrated significant cytotoxicity against human colorectal carcinoma cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives of this compound exhibited notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a new antimicrobial candidate .

Data Tables

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryDrug DevelopmentPotential intermediate for anticancer drugs
Biological ResearchAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Material ScienceOrganic ElectronicsPotential use in semiconductors and LEDs

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of 4-ethyl-N-(2-methylphenyl)benzamide with related compounds:

Compound Name Substituents (Benzamide Ring) Amide-Attached Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Ethyl 2-Methylphenyl 239.32 Enhanced lipophilicity; potential neuroleptic activity
4-Methyl-N-(2-methylphenyl)benzamide 4-Methyl 2-Methylphenyl 225.29 Lower lipophilicity; crystallographic studies
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl 335.15 Electron-withdrawing groups; used in crystallography
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Chloro 2-Methoxyphenyl 275.73 Increased polarity; antimicrobial potential
2-Ethoxy-N-(4-methylbenzyl)benzamide 2-Ethoxy 4-Methylbenzyl 283.36 Ethoxy group alters electronic density; pesticide applications
Key Observations:
  • Lipophilicity : The ethyl group in this compound increases hydrophobicity compared to methyl or polar substituents (e.g., nitro, methoxy), which may enhance membrane permeability in biological systems .
  • This contrasts with para-substituted analogues (e.g., 4-methylbenzyl in ), where steric effects are minimized .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, nitro) decrease electron density on the benzamide ring, influencing reactivity in electrophilic substitutions. Conversely, ethyl and methoxy groups donate electrons, altering resonance structures .

Crystallographic and Stability Studies

  • Crystallinity : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, stabilized by halogen bonding and nitro group interactions . In contrast, 2-methyl-N-(4-methylphenyl)benzamide forms planar structures with minimal torsional strain, attributed to para-substitution .
  • Thermal Stability : Ethyl and methoxy groups may enhance thermal stability compared to nitro-substituted analogues due to reduced electron-deficient character .

Biological Activity

4-Ethyl-N-(2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17NO\text{C}_{14}\text{H}_{17}\text{N}\text{O}

This structure features an ethyl group and a methyl-substituted phenyl moiety attached to a benzamide core, which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized to act through the following mechanisms:

  • Inhibition of Viral Entry : Similar compounds have shown efficacy in inhibiting the entry of viruses like Ebola and Marburg, suggesting potential antiviral properties for this compound .
  • Modulation of Enzyme Activity : The compound may influence various enzymes involved in cellular signaling pathways, impacting processes such as inflammation and cell proliferation.

Biological Activity Data

A summary of biological activities associated with this compound is presented in Table 1.

Activity Effect Reference
AntiviralInhibits viral entry
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionModulates kinase activity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure significantly affect the biological activity. For instance, substituents on the aromatic rings can enhance or reduce potency against specific targets.

Key Findings:

  • Substituent Positioning : The position of the ethyl and methyl groups influences the compound's affinity for target receptors.
  • Functional Group Variation : Variations in functional groups attached to the benzamide core can lead to significant changes in pharmacological profiles .

Case Studies

Recent studies have evaluated the efficacy of compounds related to this compound in various biological assays.

  • Antiviral Activity Against Ebola Virus :
    • A related compound demonstrated an EC50 value of less than 10 μM against Ebola and Marburg viruses, highlighting a promising antiviral profile that could extend to this compound .
  • Cytotoxic Effects on Cancer Cells :
    • Research indicated that derivatives of benzamide exhibited cytotoxic effects on human cancer cell lines, suggesting potential applications in oncology. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme interactions revealed that certain derivatives can selectively inhibit kinases involved in cancer progression, indicating a therapeutic avenue for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzamide core via coupling reactions (e.g., using 4-ethylbenzoic acid and 2-methylaniline).
  • Step 2: Introduction of substituents under controlled conditions. Common coupling agents include DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Optimization: Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
  • Key Tools: NMR (¹H/¹³C) and IR spectroscopy to validate intermediate structures .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • X-ray Crystallography Workflow:
    • Grow single crystals via slow evaporation in ethanol/dichloromethane mixtures.
    • Collect diffraction data using a synchrotron or in-house X-ray source.
    • Refine structures using SHELXL (for small-molecule refinement) or Mercury CSD (for visualization of intermolecular interactions) .
  • Critical Parameters: Resolution (<1.0 Å), R-factor (<5%), and thermal displacement parameters.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., ethyl and methyl groups) with DEPT-135 for carbon hybridization .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with MD simulations (NAMD/GROMACS) .
  • Output Metrics: Binding affinity (ΔG), hydrogen bond distances, and hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times).
  • Statistical Analysis: Apply ANOVA or Bayesian inference to assess variability across datasets .
  • Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to quantify target binding kinetics and rule off-target effects .

Q. What strategies are effective in analyzing packing patterns and intermolecular interactions in crystallographic studies?

Methodological Answer:

  • Mercury CSD Tools:
    • Packing Similarity: Compare unit cell parameters (e.g., Zʹ, space group) with related benzamides .
    • Void Analysis: Identify solvent-accessible voids (>50 ų) using probe spheres .
  • Advanced Refinement: Employ twin refinement in SHELXL for challenging datasets (e.g., high mosaicity) .

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